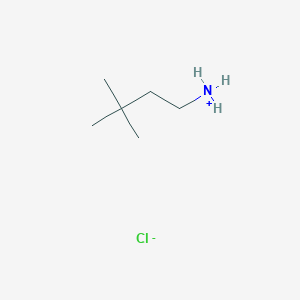

3,3-Dimethylbutylazanium;chloride

Description

3,3-Dimethylbutylazanium; chloride is a quaternary ammonium salt characterized by a central nitrogen atom bonded to four alkyl/aryl groups and a chloride counterion. While specific data on this compound are absent in the provided evidence, its structure can be inferred from analogous compounds. Quaternary ammonium salts (QAS) generally exhibit high solubility in polar solvents, thermal stability, and applications in surfactants, biocides, or ionic liquids .

Properties

IUPAC Name |

3,3-dimethylbutylazanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.ClH/c1-6(2,3)4-5-7;/h4-5,7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWISRCWPFJNOGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Analogues

(a) Benzyl-heptadecyl-dimethylazanium chloride (CAS 16576-98-0)

- Structure : A long-chain QAS with benzyl and heptadecyl substituents.

- Applications : Likely used as a surfactant or biocide due to its amphiphilic structure.

- Safety : Classified as hazardous, requiring precautions during handling (e.g., use of PPE) .

(b) 3,3-Dinitroazetidinium chloride (DNAZ)

- Structure : Features a strained azetidine ring with two nitro groups, enhancing its energetic properties.

- Crystallography : Planar azetidine ring (mean deviation: 0.0569 Å) with N–H⋯Cl and C–H⋯O interactions stabilizing the lattice .

- Applications : Derivative of 1,3,3-trinitroazetidine (TNAZ), used in solid propellants and explosives due to high oxygen balance .

(c) 3,3-Dimethylbutyryl Chloride (CAS 7065-46-5)

- Structure : Acyl chloride with a branched alkyl chain (C6H11ClO).

- Applications : Key intermediate in pharmaceuticals (e.g., amoxicillin, cephalosporins) and agrochemicals .

- Properties : Liquid at room temperature (bp 132°C), purity ≥99%, and highly reactive due to the labile Cl group .

Comparative Data Table

Key Differences and Implications

Reactivity :

- 3,3-Dimethylbutyryl chloride reacts readily with nucleophiles (e.g., amines, alcohols) to form amides/esters, critical in drug synthesis .

- DNAZ ’s nitro groups confer explosive properties, unlike the inert chloride in QAS compounds .

Thermal Stability :

- QAS like benzyl-heptadecyl-dimethylazanium chloride are thermally stable up to decomposition points (>200°C), whereas DNAZ decomposes exothermally at lower temperatures due to nitro groups .

Toxicity :

- QAS compounds may cause skin/eye irritation, while acyl chlorides like 3,3-dimethylbutyryl chloride are highly corrosive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.